1-(3,5-dimethoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-21-9-3-8(4-10(5-9)22-2)18-12(19)6-11(13(18)20)23-14-15-7-16-17-14/h3-5,7,11H,6H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZXCJNMENRVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CC(C2=O)SC3=NC=NN3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the 4H-1,2,4-Triazol-3-ylsulfanyl Group: This could be done via nucleophilic substitution or coupling reactions using triazole derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Procymidone ([3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione])
- Core Structure : Azabicyclohexane-2,4-dione (rigid bicyclic system).
- Key Substituents : 3,5-Dichlorophenyl group (electron-withdrawing).
- Activity : Fungicide, targeting botrytis and sclerotinia species .
- Comparison :
- The dichlorophenyl group in procymidone confers higher lipophilicity and oxidative stability compared to the dimethoxyphenyl group in the target compound.
- The rigid bicyclic core of procymidone may restrict conformational flexibility, whereas the pyrrolidine-dione core in the target compound allows greater rotational freedom.
1-(Bromoalkyl)-3-(1H-Indol-3-yl)Pyrrolidine-2,5-Dione Derivatives
- Core Structure : Pyrrolidine-2,5-dione.
- Key Substituents : Bromoalkyl chains and indole moieties.
- Synthesis : Prepared via multi-step alkylation and condensation reactions, similar to methods described for the target compound .
- Comparison :
- The indole group in these derivatives enables π-π stacking interactions, absent in the target compound’s triazolylsulfanyl group.
- Bromoalkyl chains may enhance reactivity in nucleophilic substitutions, whereas the triazolylsulfanyl group could participate in disulfide bond formation or metal coordination.
Triazole-Containing Analogues
1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazole Derivatives
- Core Structure : Fused triazole-thiadiazole system.
- Key Substituents: Coumarin and pyrimidinone groups.
- Activity : Antiviral (e.g., anti-cucumber mosaic virus) .
- Comparison :
- The triazolylsulfanyl group in the target compound shares sulfur-mediated reactivity with thiadiazole derivatives.
- Coumarin substituents in these analogs enhance fluorescence properties, which are absent in the dimethoxyphenyl group of the target compound.
4-Phenyl-3H-1,2,4-Triazole-3,5(4H)-Dione ([4233-33-4])
- Core Structure : Triazole-3,5-dione.
- Key Substituents : Phenyl group.
- Similarity Score : 0.74 (structural similarity to the target compound) .
- Comparison :
- The triazole-dione core lacks the pyrrolidine ring, reducing steric bulk compared to the target compound.
- The phenyl group provides minimal electronic modulation compared to the dimethoxyphenyl group.
Sulfur-Containing Analogues
Fipronil ([5-Amino-1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-(Trifluoromethyl)Sulfinyl-1H-Pyrazole-3-Carbonitrile])
- Core Structure : Pyrazole.
- Key Substituents : Trifluoromethylsulfinyl group.
- Activity : Broad-spectrum insecticide .
- Comparison :
- The sulfinyl group in fipronil is a strong electron-withdrawing moiety, whereas the sulfanyl group in the target compound is less polarizable.
- Fluorinated substituents in fipronil enhance metabolic stability, a feature absent in the target compound.
Comparative Data Table
Key Research Findings
Sulfur Reactivity : The triazolylsulfanyl group may engage in redox reactions or metal chelation, similar to sulfur-containing fungicides like vinclozolin .
Synthetic Flexibility : The target compound’s synthesis shares methodologies (e.g., condensation, alkylation) with intermediates reported in , suggesting scalability for derivative libraries .
Biological Activity
The compound 1-(3,5-dimethoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione is a member of the pyrrolidine family and incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.39 g/mol. The presence of functional groups such as the triazole and methoxyphenyl significantly contributes to its biological activity.
Anticancer Activity
Recent studies have indicated promising anticancer activities associated with compounds containing triazole and pyrrolidine structures. The anticancer activity of similar compounds has been evaluated against various cancer cell lines, revealing significant potential:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| 1-(3,5-dimethoxyphenyl)-3-(triazol-3-ylsulfanyl)pyrrolidine | MDA-MB231 | TBD |
| 1-(4-fluorobenzyloxy)pyrrolidin-3-yl | HCT116 | 64.3 |
| 1-(4-fluorobenzyloxy)pyrrolidin-3-yl | Mia-PaCa2 | 68.4 |
The above table summarizes findings from related studies that highlight the anticancer potential of compounds with similar structures .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of cell proliferation : Compounds with triazole rings have shown to disrupt cancer cell growth by interfering with metabolic pathways.
- Induction of apoptosis : Studies suggest that triazole derivatives can trigger programmed cell death in cancer cells.
- Targeting specific signaling pathways : Research indicates that these compounds may inhibit key signaling pathways involved in tumor growth and survival.
Case Studies
A notable study evaluated the effects of a structurally similar compound on various cancer cell lines. The results demonstrated that compounds with a triazole moiety exhibited significant cytotoxicity against breast (MDA-MB231) and pancreatic (Mia-PaCa2) cancer cells. The IC50 values for these compounds were reported to be lower than those for standard chemotherapeutic agents, indicating their potential as effective anticancer agents .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can researchers optimize reaction yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and click chemistry. For example, the thiol-triazole moiety can be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under controlled conditions (e.g., sodium ascorbate and CuSO₄ in DMF) . To optimize yields:
- Use design of experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading).
- Apply response surface methodology (RSM) to identify optimal conditions .
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. How should researchers characterize the structural stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermal stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) across a temperature gradient (25–300°C).
- pH stability: Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 37°C, analyzing hydrolytic products via LC-MS .
- Light sensitivity: Expose the compound to UV-Vis irradiation and track decomposition using NMR spectroscopy.
Q. What spectroscopic techniques are critical for confirming the molecular structure?
Methodological Answer:
- NMR: Use ¹H/¹³C NMR to resolve the pyrrolidine-2,5-dione core and substituents (e.g., 3,5-dimethoxyphenyl protons at δ 6.5–7.0 ppm) .
- FT-IR: Validate functional groups (C=O stretches at ~1700 cm⁻¹, triazole C-N stretches at ~1500 cm⁻¹).
- High-resolution mass spectrometry (HR-MS): Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinity .
- Molecular docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models.
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Dose-response normalization: Compare IC₅₀ values using standardized assays (e.g., MTT vs. ATP-based viability tests).
- Membrane permeability correction: Adjust for efflux pump activity (e.g., P-gp inhibition with verapamil) in cell-based assays.
- Meta-analysis: Pool data from multiple studies and apply statistical weighting to account for variability in experimental conditions .
Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale synthesis?
Methodological Answer:
- Flow chemistry: Implement continuous flow reactors to enhance mixing and heat transfer, reducing dimerization side reactions.
- In situ monitoring: Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time feedback .
- Green chemistry principles: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Q. What advanced techniques validate the compound’s interaction with biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR): Measure binding kinetics (kₐ, kₑ) to purified enzymes.
- Cryo-EM/X-ray crystallography: Resolve co-crystal structures to identify key binding motifs (e.g., triazole-sulfur interactions) .
- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for target engagement.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data?
Methodological Answer:
- Standardized protocols: Use identical solvents (e.g., DMSO stock solutions diluted in PBS) and equilibration times (24 hrs) across labs.
- Dynamic light scattering (DLS): Detect aggregates that may falsely reduce apparent solubility.
- Cross-validate: Compare shake-flask method vs. HPLC-derived solubility measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
